molecular formula C16H10O3S B14291672 2-Benzoyl-1-benzothiophen-3-yl formate CAS No. 114662-66-7

2-Benzoyl-1-benzothiophen-3-yl formate

Cat. No.: B14291672
CAS No.: 114662-66-7
M. Wt: 282.3 g/mol
InChI Key: NNFMQUITITUOGG-UHFFFAOYSA-N
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Description

2-Benzoyl-1-benzothiophen-3-yl formate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1-benzothiophen-3-yl formate can be achieved through several methods. One common approach involves the reaction of benzothiophene derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1-benzothiophen-3-yl formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-Benzoyl-1-benzothiophen-3-yl formate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-benzothiophen-3-yl formate involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the thiophene ring can participate in various chemical transformations, contributing to the compound’s reactivity and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-1-benzothiophen-3-yl benzoate
  • 2-Benzoyl-1-benzothiophen-3-yl acetate
  • 2-Benzoyl-1-benzothiophen-3-yl propionate

Uniqueness

2-Benzoyl-1-benzothiophen-3-yl formate is unique due to its specific functional groups and chemical structure, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.

Properties

CAS No.

114662-66-7

Molecular Formula

C16H10O3S

Molecular Weight

282.3 g/mol

IUPAC Name

(2-benzoyl-1-benzothiophen-3-yl) formate

InChI

InChI=1S/C16H10O3S/c17-10-19-15-12-8-4-5-9-13(12)20-16(15)14(18)11-6-2-1-3-7-11/h1-10H

InChI Key

NNFMQUITITUOGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3S2)OC=O

Origin of Product

United States

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